molecular formula C21H21F3N2O B3041104 2-[1-(4-Isobutylphenyl)ethyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole CAS No. 260789-00-2

2-[1-(4-Isobutylphenyl)ethyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B3041104
CAS No.: 260789-00-2
M. Wt: 374.4 g/mol
InChI Key: GDOGNOLENLRXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-Isobutylphenyl)ethyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a structurally novel 1,3,4-oxadiazole derivative designed and investigated as a potent and selective Cyclooxygenase-2 (COX-2) inhibitor . Its molecular architecture incorporates key pharmacophoric elements, including an isobutylphenyl moiety reminiscent of classic non-steroidal anti-inflammatory drugs (NSAIDs) and a rigid 1,3,4-oxadiazole core linked to a trifluoromethylphenyl group, which collectively enhance its selectivity and binding affinity for the COX-2 enzyme's active site over COX-1. This high selectivity profile makes it an invaluable pharmacological tool for researchers dissecting the distinct roles of COX-2 mediated prostaglandin synthesis in complex biological processes. Primary research applications include the investigation of inflammatory pathways, cancer biology, and neurological disorders where COX-2 is implicated. By specifically inhibiting COX-2, this compound enables the study of its contribution to tumor progression, angiogenesis, and inflammatory pain models, providing critical insights for the development of targeted therapeutics with potentially improved safety profiles compared to non-selective COX inhibitors. Its research value is further underscored in structure-activity relationship (SAR) studies aimed at optimizing the 1,3,4-oxadiazole scaffold for enhanced efficacy and metabolic stability in next-generation anti-inflammatory and anti-cancer agents.

Properties

IUPAC Name

2-[1-[4-(2-methylpropyl)phenyl]ethyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O/c1-13(2)12-15-8-10-16(11-9-15)14(3)19-25-26-20(27-19)17-6-4-5-7-18(17)21(22,23)24/h4-11,13-14H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOGNOLENLRXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(4-Isobutylphenyl)ethyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is part of a class of heterocyclic compounds known as oxadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity associated with this specific oxadiazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Oxadiazoles

Oxadiazoles are five-membered heterocycles that contain two nitrogen atoms and three carbon atoms. The 1,3,4-oxadiazole isomers have been extensively studied for their potential pharmacological effects, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Analgesic
  • Antidepressant

These compounds exhibit a wide range of biological activities due to their ability to interact with various biological targets.

Anticancer Activity

Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation by targeting multiple pathways. For instance, a study highlighted that derivatives with the oxadiazole core demonstrated significant antiproliferative effects against various cancer cell lines. The compound has shown promising results in inhibiting growth in human colon adenocarcinoma and breast cancer cell lines with IC50 values indicating moderate efficacy .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell Line TypeIC50 Value (µM)
Human Colon Adenocarcinoma (HT-29)92.4
Breast Cancer (MAXF 401)Moderate
Lung Adenocarcinoma (LXFA 629)Moderate

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented. The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, studies have shown that oxadiazoles can inhibit the growth of Mycobacterium bovis, a significant pathogen in tuberculosis .

Table 2: Antimicrobial Activity

MicroorganismActivity
Mycobacterium bovisStrong Inhibition
Gram-positive bacteriaModerate Inhibition
Gram-negative bacteriaVariable Efficacy

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds containing the oxadiazole ring have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial survival.
  • Interference with Cellular Signaling : By modulating signaling pathways associated with cell growth and apoptosis, these compounds can induce cell death in malignant cells.
  • Binding Affinity : Molecular docking studies suggest that this compound has a favorable binding affinity for various biological targets, enhancing its therapeutic potential .

Case Studies

Several case studies have reported on the efficacy of oxadiazole derivatives:

  • Study on Anticancer Properties : A recent study evaluated the effects of various oxadiazole derivatives on human cancer cell lines and found that modifications to the phenyl groups significantly enhanced anticancer activity.
  • Antimicrobial Efficacy Study : Research conducted on a series of oxadiazole derivatives indicated strong antibacterial activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name / ID Substituents (Position 2 / 5) Biological Activity / Application Melting Point (°C) Yield (%) Reference ID
Target Compound 2-[1-(4-Isobutylphenyl)ethyl]; 5-[2-(trifluoromethyl)phenyl] Under investigation N/A (oil) 60
CHEMBL2418770 (5c) 2-(3~{H}-benzimidazol-5-yl); 5-[2-[4-(trifluoromethyl)phenyl]ethyl] QPCT (glutaminyl-peptide cyclotransferase) inhibition N/A N/A
2-(4-Methoxyphenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole (5i) 2-(4-methoxyphenyl); 5-(4-(trifluoromethyl)phenyl) Not specified (structural study) White solid 69
2-(Allylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 2-(allylthio); 5-(trifluoromethylpyrazole) Antimicrobial potential 77–78 78.4
2-(Adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole 2-(adamantyl); 5-(4-bromophenyl) Crystallography study N/A N/A

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s trifluoromethyl group (electron-withdrawing) contrasts with methoxy (electron-donating) in 5i , influencing electronic distribution and receptor binding.
  • Bulkiness and Bioactivity: The isobutylphenylethyl group in the target compound introduces steric bulk compared to smaller substituents like benzimidazole (5c) or allylthio . This may reduce binding affinity to enzymes like QPCT but enhance selectivity for other targets.

Q & A

Q. What are the recommended synthetic routes for 2-[1-(4-Isobutylphenyl)ethyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole?

Synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with carboxylic acids or esters. For structurally analogous oxadiazoles, refluxing with potassium hydroxide (e.g., 10% KOH in ethanol) under controlled pH and temperature (e.g., 473–474 K) is common . Solvent selection (e.g., dichloromethane, ethanol) and catalysts (e.g., glacial acetic acid for neutralization) are critical for yield optimization . Post-synthesis purification via recrystallization (ethanol) ensures purity .

Q. How should researchers characterize this compound to confirm its structural integrity?

Key characterization methods include:

  • FT-IR spectroscopy : To verify functional groups (e.g., oxadiazole ring vibrations at ~1,200–1,000 cm⁻¹) .
  • Mass spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
  • Elemental analysis : To validate C, H, N, and S content .
  • X-ray crystallography : Resolves dihedral angles (e.g., 74.69° between aromatic rings) and intermolecular interactions (e.g., N–H⋯S hydrogen bonding) .

Q. What solvents and storage conditions are optimal for in vitro studies?

DMSO is recommended for in vitro dissolution due to its polar aprotic nature, but it is unsuitable for in vivo applications due to toxicity . Store the compound in anhydrous conditions at 253–277 K to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Discrepancies in crystallographic parameters (e.g., bond lengths, angles) may arise from polymorphism or experimental conditions. Use high-resolution X-ray diffraction (HR-XRD) with refined hydrogen atom positioning (riding model approximation) and anisotropic displacement parameters. Compare data with analogous structures (e.g., triazole derivatives) to validate intermolecular interactions like R₂²(8) ring motifs .

Q. What strategies optimize bioactivity in structure-activity relationship (SAR) studies?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position to enhance antimicrobial activity .
  • Scaffold hybridization : Combine oxadiazole with triazole or imidazole moieties to exploit synergistic effects, as seen in fluconazole derivatives .
  • In silico docking : Predict binding affinities to targets like fungal CYP51 or bacterial topoisomerases to prioritize synthetic targets .

Q. How can researchers address low yields in large-scale synthesis?

  • Reaction optimization : Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for cross-coupling steps .
  • Purification techniques : Employ column chromatography with gradient elution (hexane:ethyl acetate) to isolate high-purity fractions .

Q. What analytical methods resolve spectral data conflicts in complex mixtures?

  • 2D NMR (COSY, HSQC) : Assigns proton and carbon signals in overlapping regions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • High-resolution mass spectrometry (HRMS) : Differentiates isobaric impurities with mass accuracy <5 ppm .
  • Thermogravimetric analysis (TGA) : Identifies solvent residues or decomposition products affecting purity .

Methodological Challenges

Q. How to design experiments for assessing oxidative stability?

  • Accelerated stability testing : Expose the compound to H₂O₂ (3% v/v) or UV light (254 nm) and monitor degradation via HPLC .
  • Electrochemical analysis : Use cyclic voltammetry to measure oxidation potentials, correlating with electron-donating/withdrawing substituent effects .

Q. What protocols validate biological activity against resistant pathogens?

  • MIC assays : Test against methicillin-resistant Staphylococcus aureus (MRSA) or Candida albicans using broth microdilution (CLSI guidelines) .
  • Time-kill kinetics : Evaluate bactericidal/fungicidal effects at 2× and 4× MIC over 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-Isobutylphenyl)ethyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-[1-(4-Isobutylphenyl)ethyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.